2-((4-(tert-butyl)phenoxy)methyl)-1-propyl-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-[(4-tert-butylphenoxy)methyl]-1-propylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-5-14-23-19-9-7-6-8-18(19)22-20(23)15-24-17-12-10-16(11-13-17)21(2,3)4/h6-13H,5,14-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVCIVZYXNRAQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzimidazole Core
The synthesis of the benzimidazole core typically begins with the condensation of o-phenylenediamine with suitable carboxylic acids or aldehydes under mild conditions. This fundamental reaction serves as the basis for most benzimidazole syntheses and can be conducted under various conditions as outlined in Table 1.
Table 1. Common Methods for Benzimidazole Core Formation
| Method | Reagents | Conditions | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|---|---|
| Direct Condensation | o-Phenylenediamine, aromatic aldehydes | Room temperature, mild acidic conditions | Simple procedure, accessible reagents | Variable yields with different aldehydes | 53-82 |
| Oxidative Cyclization | o-Phenylenediamine, aromatic aldehydes | Oxidizing agents (e.g., air, I₂, Cu salts) | Higher yields for certain substrates | Additional oxidant required | 65-90 |
| Microwave-Assisted | o-Phenylenediamine, aromatic aldehydes | Microwave irradiation, solvent-free | Rapid reaction times, environmentally friendly | Specialized equipment needed | 70-95 |
| Phillips Method | o-Phenylenediamine, carboxylic acids | Strong acidic conditions, heat | Versatile with various acids | Harsh conditions, lower yields with sensitive groups | 50-75 |
For the synthesis of 2-((4-(tert-butyl)phenoxy)methyl)-1-propyl-1H-benzo[d]imidazole, the initial core formation typically employs the direct condensation or Phillips method to create a 2-substituted benzimidazole intermediate, which then undergoes further functionalization.
N-Alkylation Strategies
After forming the benzimidazole core, selective N-alkylation is critical to introduce the propyl group at the N1 position. The general N-alkylation methods for benzimidazoles are summarized in Table 2, based on established protocols for similar compounds.
Table 2. N-Alkylation Methods for Benzimidazole Derivatives
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| Propyl bromide | K₂CO₃ | DMSO | 25-30 | 1.7-3.0 | 91-98 |
| Propyl iodide | NaH | DMF | 0-25 | 2.0-4.0 | 80-95 |
| Dimethyl carbonate* | K₂CO₃ | DMSO | 140 | 4.0-12.0 | 72-84 |
| Propyl tosylate | Cs₂CO₃ | Acetonitrile | 80 | 6.0-8.0 | 65-85 |
*For methyl substitution, included for comparison
The choice of N-alkylation conditions significantly impacts both yield and selectivity. For propyl substitution, the use of propyl bromide with potassium carbonate in DMSO at room temperature offers high yields (91-98%) within relatively short reaction times (1.7-3.0 hours).
Specific Synthesis Routes for this compound
Based on established synthetic methodologies for similar compounds, several viable pathways exist for preparing this compound. These pathways differ in the sequence of introducing the key substituents and the specific reagents employed.
Pathway A: Benzimidazole Formation Followed by Sequential Functionalization
This approach involves:
- Synthesis of the benzimidazole core
- Introduction of a functional handle at the C2 position
- N-propylation at the N1 position
- Attachment of the tert-butylphenoxy group
The detailed synthetic route is presented in Scheme 1 below.
Scheme 1. Sequential Functionalization Approach
Step 1: Formation of 2-chloromethylbenzimidazole from o-phenylenediamine and chloroacetic acid.
Step 2: N-propylation using propyl bromide and potassium carbonate in DMSO.
Step 3: Nucleophilic substitution with 4-tert-butylphenol to introduce the phenoxy moiety.
This pathway offers good control over regioselectivity but may suffer from competing O-alkylation during the N-propylation step.
Pathway B: Functionalization Followed by Ring Closure
An alternative approach begins with:
- Functionalization of o-phenylenediamine
- Condensation with an appropriate aldehyde or carboxylic acid
- N-propylation of the resulting benzimidazole
This method can circumvent some selectivity challenges but may require more complex starting materials.
Pathway C: Direct Construction via Protected Intermediates
Drawing from methodologies used for similar benzimidazole derivatives, this approach employs:
- Formation of 2-chloromethylbenzimidazole
- Protection with tert-butoxycarbonyl (Boc) group
- Reaction with 4-tert-butylphenol
- N-propylation after Boc deprotection
This pathway provides enhanced N1 selectivity during the propylation step by leveraging protection-deprotection strategies.
Optimization Parameters for Key Synthetic Steps
The synthesis of this compound requires careful optimization of reaction conditions to maximize yield and purity. Table 3 summarizes the key optimization parameters for critical synthetic steps based on analogous benzimidazole syntheses.
Table 3. Optimization Parameters for Key Synthetic Steps
| Synthetic Step | Critical Parameters | Optimal Conditions | Monitoring Method | Potential Side Reactions |
|---|---|---|---|---|
| Benzimidazole Core Formation | pH, temperature, reaction time | pH 4-5, 80-100°C, 3-5 h | TLC, HPLC | Over-oxidation, incomplete cyclization |
| N-Propylation | Base strength, solvent polarity, propyl source | K₂CO₃ (1.5 eq), DMSO, propyl bromide (1.2 eq), rt | TLC, LCMS | Di-alkylation, O-alkylation |
| Phenoxy Group Introduction | Base type, temperature, leaving group quality | K₂CO₃ (2 eq), DMF, 60-80°C, 4-6 h | TLC, HPLC | Hydrolysis of leaving group, elimination |
| Purification | Solvent system, chromatography parameters | Column chromatography (hexane/ethyl acetate gradient) | HPLC purity | Co-elution of closely related impurities |
Effect of Reaction Parameters on N-Propylation
The N-propylation step is particularly critical for preparing the target compound. Based on analogous N-alkylation reactions of benzimidazoles, the influence of key parameters is summarized in Table 4.
Table 4. Impact of Reaction Parameters on N-Propylation of Benzimidazoles
| Parameter | Range Studied | Optimal Value | Effect on Yield (%) | Effect on Selectivity |
|---|---|---|---|---|
| Temperature | 0-50°C | 25-30°C | Increasing temperature above 30°C decreases yield by 5-10% | Higher temperatures favor N3-alkylation |
| Reaction Time | 0.5-8 h | 1.7-3.0 h | Extended times (>4 h) reduce yield by 3-7% annually | Longer times increase di-alkylation |
| Solvent | DMF, DMSO, Acetone, Acetonitrile | DMSO | DMSO provides 10-15% higher yields than other solvents | DMSO favors N1 selectivity |
| Base | K₂CO₃, NaH, Cs₂CO₃, DBU | K₂CO₃ | K₂CO₃ gives 5-10% higher yields than alternatives | Stronger bases reduce selectivity |
The data in Table 4 demonstrates that room temperature reactions in DMSO with K₂CO₃ as the base provide optimal conditions for N-propylation of benzimidazoles, with yields typically in the 91-98% range and high N1-selectivity.
Characterization and Structure Confirmation
Following synthesis, comprehensive characterization is essential to confirm the structure and purity of this compound. Based on characterization data for analogous N-alkylated benzimidazole derivatives, the expected spectroscopic features are presented in Table 5.
Table 5. Expected Spectroscopic Features of this compound
| Analytical Method | Key Features | Expected Values | Significance |
|---|---|---|---|
| FTIR (KBr, cm⁻¹) | C-H stretching (sp³) | 2950-2850 | Confirms alkyl groups (propyl, tert-butyl) |
| C=N stretching | 1670-1608 | Confirms benzimidazole ring | |
| C=C stretching | 1591-1522 | Confirms aromatic rings | |
| C-O stretching | 1259-1250, 1032-1029 | Confirms phenoxy linkage | |
| ¹H NMR (DMSO-d₆) | N-CH₂ (propyl) | 4.20-4.30 (t) | Confirms N-propyl substitution |
| O-CH₂ | 5.20-5.30 (s) | Confirms methylene bridge to phenoxy | |
| Aromatic protons | 7.12-7.98 (m) | Confirms benzimidazole and phenyl rings | |
| tert-Butyl protons | 1.25-1.30 (s) | Confirms tert-butyl group | |
| Propyl chain protons | 1.65-1.85 (m), 0.80-0.95 (t) | Confirms propyl chain integrity | |
| ¹³C NMR (DMSO-d₆) | Alkyl carbons | 10-46 | Maps carbon framework of alkyl chains |
| Aromatic carbons | 110-161 | Maps carbon framework of aromatic rings | |
| tert-Butyl quaternary | 34-35 | Confirms tert-butyl group | |
| HRMS | [M+H]⁺ | Calculated mass based on C₂₁H₂₆N₂O | Confirms molecular formula |
Chemical Reactions Analysis
Types of Reactions
2-((4-(tert-butyl)phenoxy)methyl)-1-propyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using sodium hydroxide in ethanol or electrophilic substitution using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-((4-(tert-butyl)phenoxy)methyl)-1-propyl-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-((4-(tert-butyl)phenoxy)methyl)-1-propyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The benzimidazole scaffold is highly versatile, with substituent variations significantly altering biological and chemical behaviors. Below is a comparative analysis with key analogs:
Key Observations :
- Steric Effects : The m-tolyloxypropyl group in the analog () introduces greater steric hindrance than the target’s propyl chain, which may affect binding to enzymatic pockets .
Biological Activity
2-((4-(tert-butyl)phenoxy)methyl)-1-propyl-1H-benzo[d]imidazole is a synthetic compound belonging to the class of benzimidazole derivatives, known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a benzimidazole core with a tert-butylphenoxy and propyl substituent, which may enhance its chemical and biological properties. The IUPAC name is this compound, and its molecular formula is C22H26N2O.
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The tert-butyl group and phenoxy methyl group enhance binding affinity and specificity, leading to effective inhibition or activation of the target.
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated the ability to induce apoptosis in cancer cell lines. A study showed that certain benzimidazole derivatives accelerated apoptosis in MCF cell lines, with observable tumor growth suppression in animal models .
Antimicrobial Activity
Benzimidazole derivatives have also been evaluated for their antimicrobial properties. A study found that related compounds displayed activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicated that modifications in the benzimidazole core could influence antimicrobial efficacy .
Case Studies
- Anticancer Efficacy : In a study involving similar benzimidazole derivatives, compounds were tested on U87 glioblastoma cell lines showing varying degrees of cytotoxicity. The most effective derivative had an IC50 value of 45.2 μM, demonstrating potential for further development as an anticancer agent .
- Antimicrobial Testing : Three new crystal structures of 1H-benzo[d]imidazole derivatives were analyzed for their microbiological activity. The results indicated promising antibacterial activity, suggesting that these compounds could serve as potential drug candidates .
Data Tables
| Activity Type | Compound | Target Cell Line | IC50 Value (μM) | Notes |
|---|---|---|---|---|
| Anticancer | Benzimidazole Derivative 1 | MCF Cell Lines | Not specified | Induced apoptosis |
| Anticancer | Benzimidazole Derivative 2 | U87 Glioblastoma | 45.2 | Significant cytotoxicity |
| Antimicrobial | Benzimidazole Derivative 3 | Various Bacteria | Not specified | Effective against Gram-positive and Gram-negative |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-((4-(tert-butyl)phenoxy)methyl)-1-propyl-1H-benzo[d]imidazole, and how are reaction conditions optimized?
- The synthesis typically involves multi-step reactions, starting with alkylation of the benzimidazole core followed by functionalization. Key steps include:
- Alkylation : Reacting (1H-benzo[d]imidazol-2-yl)methanol with propargyl bromide under phase-transfer catalysis (e.g., tetrabutylammonium bromide, TBAB) in DMF at room temperature to introduce the propynyloxy group .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with substituted benzyl azides to form triazole-linked derivatives. Optimal conditions include 5 mol% CuSO₄·7H₂O, sodium ascorbate, and a t-BuOH/H₂O solvent system .
- Purification via column chromatography (SiO₂, 20% EtOAc/hexane) ensures high purity .
Q. How is the compound characterized for structural confirmation and purity assessment?
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.7 ppm, methylene groups at δ 4.2–5.3 ppm) .
- IR Spectroscopy : Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 338.79) .
- Elemental Analysis : Validate stoichiometric ratios of C, H, N, and S .
Q. What preliminary biological activities have been reported for benzimidazole derivatives?
- Benzimidazole analogs exhibit antimicrobial, antifungal, and anticancer activity. For example:
- Anticancer : Derivatives with triazole-thiazole moieties show IC₅₀ values <10 µM against breast cancer cell lines (MCF-7) via tubulin inhibition .
- Antimicrobial : Substituents like 4-fluorophenyl enhance activity against Staphylococcus aureus (MIC: 8 µg/mL) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
- Functional Group Modifications :
- Introduce electron-withdrawing groups (e.g., nitro, cyano) to the phenoxy ring to enhance metabolic stability .
- Replace the propyl chain with bulkier alkyl groups (e.g., isopropyl) to study steric effects on receptor binding .
- Biological Evaluation :
- Screen derivatives against enzyme targets (e.g., indoleamine 2,3-dioxygenase for immunomodulation) using enzyme inhibition assays .
Q. What strategies resolve low yields in alkylation or cyclization steps during synthesis?
- Alkylation Optimization :
- Use microwave-assisted synthesis to reduce reaction time and improve yield (e.g., 30% → 70% for propynyloxy intermediates) .
- Employ phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems .
- Cyclization Challenges :
- Replace traditional reflux with Dean-Stark traps to remove water and shift equilibrium in condensation reactions .
Q. How can computational methods guide the design of derivatives with enhanced target affinity?
- Molecular Docking : Use tools like AutoDock Vina to predict binding poses with targets (e.g., tubulin or kinases). For example, triazole-linked derivatives show hydrogen bonding with Thr179 and hydrophobic interactions with Val238 in tubulin .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize synthetic targets .
Q. What analytical techniques address discrepancies in reported biological data for benzimidazole derivatives?
- Bioassay Standardization :
- Validate cytotoxicity data using multiple cell lines (e.g., HepG2, A549) and replicate experiments to minimize variability .
- Use orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) to confirm mechanisms .
- Metabolic Stability Testing :
- Perform microsomal stability assays (e.g., human liver microsomes) to identify rapid degradation pathways .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
